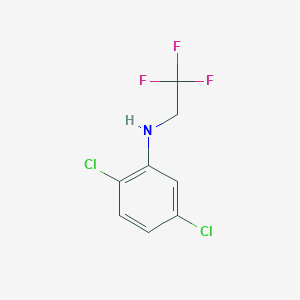
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2,5-dichlorophenylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or quinone derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
科学的研究の応用
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroethylamine moiety.
2,2,2-Trifluoroethylamine: Contains the trifluoroethylamine group but lacks the dichlorophenyl group.
2,5-Dichloroaniline: Similar structure but without the trifluoroethyl group.
Uniqueness
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is unique due to the combination of dichlorophenyl and trifluoroethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
特性
分子式 |
C8H6Cl2F3N |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
2,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChIキー |
ALOPPYUURPIYKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)NCC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)
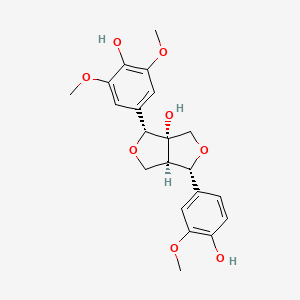
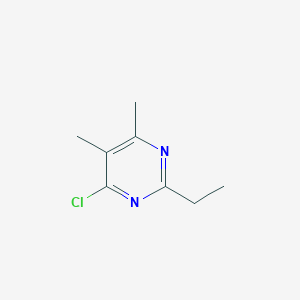
amine](/img/structure/B13069369.png)

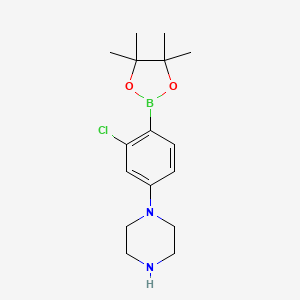


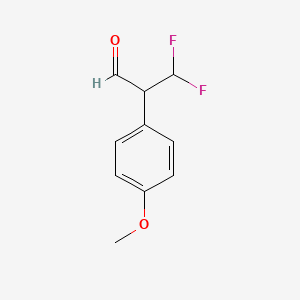


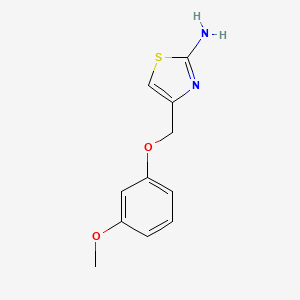
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
